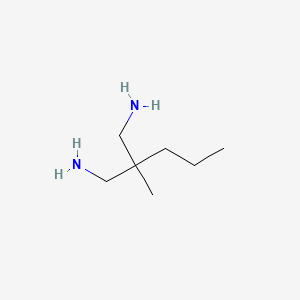![molecular formula C9H10ClN B14370878 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 90864-33-8](/img/structure/B14370878.png)
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H10ClN. It is a derivative of norbornene, a bicyclic hydrocarbon, and contains both a chloromethyl and a nitrile functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the chloromethylation of bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This can be achieved through the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl carbocation, which then reacts with the nitrile group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of primary amines.
科学的研究の応用
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its reactivity with various biological and chemical targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein or DNA structures. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for molecular targets.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains an aminomethyl group, which can engage in different types of chemical and biological interactions.
Uniqueness
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of both chloromethyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial settings.
特性
CAS番号 |
90864-33-8 |
|---|---|
分子式 |
C9H10ClN |
分子量 |
167.63 g/mol |
IUPAC名 |
2-(chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C9H10ClN/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8H,3-5H2 |
InChIキー |
IFYCSJTUAVMXML-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C=C2)(CCl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
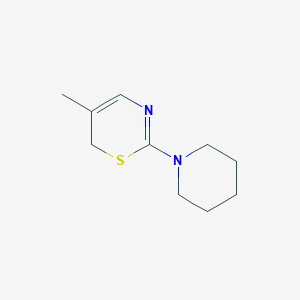
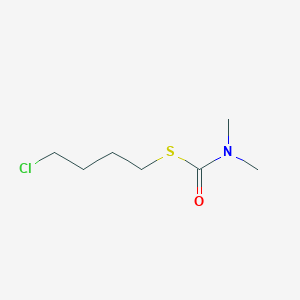
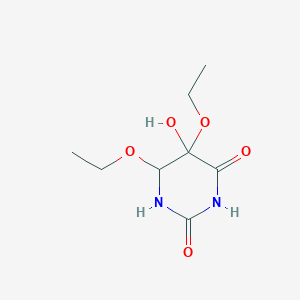

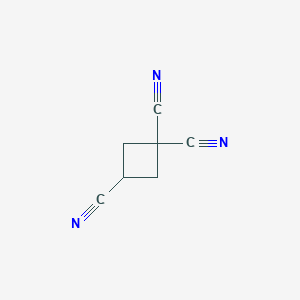
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
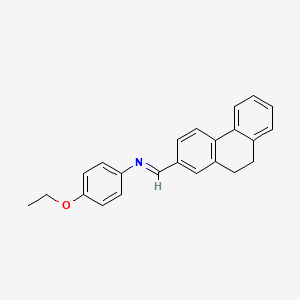
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
